molecular formula C21H27N3 B3140529 2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile CAS No. 477890-30-5

2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile

Cat. No.: B3140529
CAS No.: 477890-30-5
M. Wt: 321.5 g/mol
InChI Key: AXYQGVDZXIOFFF-UHFFFAOYSA-N
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Description

2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile is a complex organic compound characterized by its unique structure, which includes a pentylcyclohexyl group attached to a phenyl ring, further connected to an imino group and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile typically involves a multi-step process. One common method includes the condensation reaction between 4-(4-pentylcyclohexyl)benzaldehyde and malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the imino group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the malononitrile moiety, where nucleophiles such as amines or thiols replace one of the nitrile groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted malononitrile derivatives

Scientific Research Applications

2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s hydrophobic pentylcyclohexyl group can interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[4-(4-Butylcyclohexyl)phenyl]imino}methyl)malononitrile
  • 2-({[4-(4-Hexylcyclohexyl)phenyl]imino}methyl)malononitrile
  • 2-({[4-(4-Octylcyclohexyl)phenyl]imino}methyl)malononitrile

Uniqueness

2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile is unique due to its specific pentylcyclohexyl group, which imparts distinct physical and chemical properties. This uniqueness can influence its solubility, reactivity, and interaction with biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[4-(4-pentylcyclohexyl)phenyl]iminomethyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3/c1-2-3-4-5-17-6-8-19(9-7-17)20-10-12-21(13-11-20)24-16-18(14-22)15-23/h10-13,16-19H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYQGVDZXIOFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)N=CC(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile
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2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile
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2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile
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2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile
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2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile
Reactant of Route 6
2-({[4-(4-Pentylcyclohexyl)phenyl]imino}methyl)malononitrile

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